molecular formula C8H15N3O B133301 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one CAS No. 151733-63-0

2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one

Cat. No. B133301
M. Wt: 169.22 g/mol
InChI Key: JFMGFGMLTXXEHG-UHFFFAOYSA-N
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Description

The compound “2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one” is a heterocyclic compound . The pyrazino[1,2-c]pyrimidine heterocyclic system, to which this compound belongs, is characterized by pronounced pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates . This reaction occurs by initial addition of the nucleophilic carbon atom of the exocyclic alkoxycarbonyl-methylidene group of compounds to the C=N bond of the N-chloroformylimino form of the isocyanates via a diazadiene mechanism .

Scientific Research Applications

Synthesis of Heterocyclic Systems

2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one has been utilized in the synthesis of various heterocyclic systems. For instance, it has been used as a reagent in the preparation of substituted fused pyrimidinones, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, and 5H-thiazolo[3,2-a]pyrimidin-5-one. These synthesized compounds find applications in different areas of chemistry and pharmacology due to their complex structures and potential biological activities (Toplak et al., 1999).

Synthesis of Pyrrolo-Diazacycloalkano-Pyrazinones

In another study, methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates reacted with N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines to form pyrrole-containing heterocyclic systems. These include tetrahydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazin-5(6H)-ones and tetrahydro-2H-pyrrolo[2′,1′:3,4]pyrazino[1,2-a]pyrimidin-6(7H)-ones. These novel compounds are of interest for their potential pharmacological properties (Mokrov et al., 2010).

Pharmaceutical Development

2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one has also been involved in the synthesis of centperazine, a candidate drug for treating filarial infections. This showcases the compound's significance in the development of new pharmaceuticals (Sengupta et al., 1993).

Exploration of Novel Organic Compounds

The compound has facilitated the exploration and synthesis of various novel organic compounds, including pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines. These compounds could have potential applications in materials science and organic chemistry (Campos et al., 2017).

Development of Brain Penetrant Inhibitors

In the field of neuroscience and neuropharmacology, derivatives of 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one have been used in the design of brain penetrant PDE9A inhibitors, which are investigated for their potential in treating cognitive disorders (Verhoest et al., 2012).

Kinetic Studies and Synthesis

Kinetic studies on the synthesis of pyrazinopyrimidine derivatives have been conducted using 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one. These studies provide valuable insights into the mechanisms and efficiencies of synthetic processes in organic chemistry (Abasolo et al., 1992).

properties

IUPAC Name

2-methyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-10-4-5-11-7(6-10)2-3-9-8(11)12/h7H,2-6H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGFGMLTXXEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569160
Record name 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one

CAS RN

151733-63-0
Record name 2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Vovk, OV Kushnir, NV Melˈnichenko… - Chemistry of …, 2011 - Springer
Cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates gave alkyl 8-aryl-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrazino[1,2-c]pyrimidine-9-…
Number of citations: 11 link.springer.com

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